molecular formula C9H10BrNS B13243075 7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepine

7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepine

Cat. No.: B13243075
M. Wt: 244.15 g/mol
InChI Key: KSCFOSSFKNSDRC-UHFFFAOYSA-N
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Description

7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepine is a heterocyclic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of a bromine atom at the 7th position and the tetrahydro structure contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with a bromo-substituted ketone under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazepine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazepines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepine involves its interaction with specific molecular targets. For instance, benzothiazepine derivatives have been shown to inhibit bile acid transport, which regulates bile acid reabsorption . This can lead to increased bile acid flow to the colon, promoting intestinal secretion and improving natural defecation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepine is unique due to its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to other benzothiazepines, it may exhibit different pharmacological properties and chemical behavior.

Properties

Molecular Formula

C9H10BrNS

Molecular Weight

244.15 g/mol

IUPAC Name

7-bromo-2,3,4,5-tetrahydro-1,5-benzothiazepine

InChI

InChI=1S/C9H10BrNS/c10-7-2-3-9-8(6-7)11-4-1-5-12-9/h2-3,6,11H,1,4-5H2

InChI Key

KSCFOSSFKNSDRC-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=CC(=C2)Br)SC1

Origin of Product

United States

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